molecular formula C21H21N3O B5479226 2-(4-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide

2-(4-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide

Cat. No.: B5479226
M. Wt: 331.4 g/mol
InChI Key: ZEVOABKLJAIUJU-KQWNVCNZSA-N
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Description

2-(4-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound with a unique structure that combines aniline and naphthalene moieties

Properties

IUPAC Name

2-(4-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-15-7-11-20(12-8-15)22-14-21(25)24-23-16(2)18-10-9-17-5-3-4-6-19(17)13-18/h3-13,22H,14H2,1-2H3,(H,24,25)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOABKLJAIUJU-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C(/C)\C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves the reaction of 4-methylaniline with 2-naphthaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(4-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

2-(4-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide can be compared with other similar compounds, such as:

    4-methylaniline derivatives: These compounds share the aniline moiety and may exhibit similar chemical reactivity and biological activities.

    Naphthalene derivatives: Compounds containing the naphthalene moiety may have similar structural features and applications.

    Schiff bases: As a Schiff base, this compound can be compared with other Schiff bases, which are known for their diverse chemical and biological properties.

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